Oxazirene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157-24-4 |
|---|---|
Molecular Formula |
CHNO |
Molecular Weight |
43.025 g/mol |
IUPAC Name |
oxazirene |
InChI |
InChI=1S/CHNO/c1-2-3-1/h1H |
InChI Key |
TYCZWVSOBCRZOB-UHFFFAOYSA-N |
SMILES |
C1=NO1 |
Canonical SMILES |
C1=NO1 |
Synonyms |
Oxazirine |
Origin of Product |
United States |
Synthetic Methodologies for Oxazirene Generation
Low-Temperature Synthesis and Matrix Isolation Techniques
One of the primary methods for generating oxazirene involves low-temperature synthesis, often coupled with matrix isolation techniques. This compound has been successfully synthesized in low-temperature ices, where it can be temporarily stabilized before sublimation researchgate.net. Matrix isolation is a powerful spectroscopic tool that enables the study of highly reactive and unstable chemical species by trapping them within an inert cryogenic matrix, typically composed of noble gases like argon rsc.org. This technique involves co-depositing the matrix gas and the chemical species onto a cold, inert surface, usually at temperatures near absolute zero (e.g., 14 K), which prevents unwanted reactions or decomposition rsc.orgresearchgate.net. This method allows for the spectroscopic characterization of transient species. For instance, matrix isolation studies of the UV laser-induced photodecomposition of salicylhydroxamic acid have identified an intermediate compound with a structure lying between a nitrene and an this compound researchgate.net.
Photochemical Routes to this compound Derivatives
Photochemical methods offer a controlled approach to generate this compound derivatives by initiating reactions with light energy.
The Curtius rearrangement, traditionally a thermal decomposition of acyl azides to isocyanates, can also proceed via photochemical routes, potentially involving this compound intermediates harvard.edunih.gov. While the thermal Curtius rearrangement is often considered a concerted process, its photochemical counterpart may occur through a stepwise mechanism involving an acylnitrene intermediate harvard.edunih.govrsc.org. Studies involving the photolysis of acyl azides, such as pivaloyl azide (B81097) and benzoyl azide, have shown the formation of isocyanates, along with products resulting from the trapping of nitrenes rsc.orgscispace.com. Computational studies have suggested that an acylnitrene/oxazirene hybrid can act as an intermediate in the rearrangement of nitrile oxides to isocyanates nih.gov. Furthermore, theoretical investigations into the thermal and photochemical decomposition of formyl azide have discussed oxazirenes as potential isomers formed during these processes scispace.com.
While oxaziridines, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon, are known to rearrange photochemically to nitrones nih.govrsc.org, direct photochemical rearrangement of nitrones specifically to this compound derivatives is not extensively documented in the literature. Some studies indicate electrocyclic ring closure of nitrones can lead to oxaziridines researchgate.net. Other visible-light-promoted reactions involving nitrosoarenes and aryl diazoacetates have been reported for the synthesis of nitrones themselves researchgate.net.
Visible-light-induced reactions have emerged as a green and sustainable approach in organic synthesis. While diazoalkanes are known precursors for generating highly reactive carbene species under visible light irradiation rsc.orgnih.gov, and nitrosoarenes are versatile reaction partners in photochemical transformations researchgate.net, direct visible-light-induced synthesis of oxazirenes from the combination of diazoalkanes and nitrosoarenes is not a widely reported synthetic pathway. Instead, visible light-mediated reactions involving these precursors have been explored for the synthesis of other heterocyclic compounds, such as oxazoles beilstein-journals.orgnih.gov and 2,5-dihydro-1,2,4-oxadiazoles through formal [3+2]-cycloaddition of 2H-azirines with nitrosoarenes.
Thermal Decomposition Pathways Implicating this compound Intermediates
Oxazirenes can also be implicated as transient intermediates in various thermal decomposition processes. For example, in the context of the Curtius rearrangement, this compound can form from acyl azides as an intermediate or transition state, leading to the formation of isocyanates upon nitrogen elimination researchgate.net. Theoretical studies on the thermal decomposition of formyl azide have explored the electronic structures and interconversions of various CHNO species, including oxazirenes scispace.com. An intermediate structure between a nitrene and an this compound has also been identified in studies concerning thermal decomposition. The high-energy nature of this compound suggests it might exist as a fleeting intermediate in reactions where its formation is thermodynamically favorable but its isolation is challenging.
In Situ Generation of Transient Oxazirenes in Catalytic Systems
The in situ generation of transient species in catalytic systems is a common strategy to harness the reactivity of unstable intermediates. While various transient species, such as N-heterocyclic carbenes (NHCs) and metal-supported organic radicals, are generated in situ in catalytic reactions for asymmetric synthesis and other transformations, direct and widely reported examples of the in situ generation of transient oxazirenes specifically within catalytic systems are not prominent in the current literature. Research in this area often focuses on other reactive intermediates or the stabilization of more stable oxaziridine (B8769555) derivatives for oxygen transfer reactions.
Organocatalytic Strategies
Organocatalytic strategies have proven effective in the generation of this compound derivatives, often as reactive intermediates, which then participate in further transformations. One notable application involves the use of chiral oxaziridinium organocatalysts. These catalysts play a crucial role in enabling hydroxylative dearomatization reactions of phenols, leading to the enantioselective synthesis of complex bicyclo[2.2.2]octenones researchgate.net. In such processes, the oxaziridinium species, closely related to oxazirenes, acts as an electrophilic oxygen transfer reagent, facilitating the oxidation of the aromatic ring.
Furthermore, oxazirenes have been identified as intermediates in organocatalytic transformations involving sulfur ylides. In a sequence initiated by the deprotonation of a specific sulfur ylide derivative, a ring-opening event can furnish an intermediate that subsequently leads to the formation of an this compound. This this compound, due to its inherent strain, can then undergo further rearrangements, such as ring opening to form a nitrene, which can subsequently undergo a Hofmann rearrangement to yield an isocyanate nih.govmdpi.com. This highlights the transient yet pivotal role of this compound in cascade reactions driven by organocatalysis, enabling the synthesis of diverse nitrogen-containing compounds.
Role in Oxidative C-C Bond Cleavage Mechanisms
This compound intermediates have been implicated in certain oxidative C-C bond cleavage mechanisms, particularly in transformations involving the scission of carbon frameworks. A compelling example is observed in the PIDA-catalyzed oxidative C-C bond cleavage of ketones to produce carboxylic acids researchgate.net. In this mechanism, an oxime intermediate (derived from the ketone) is proposed to cyclize, forming a cyclic this compound intermediate. This this compound then undergoes hydrolysis, leading to the cleavage of a C-C bond and the subsequent formation of the corresponding carboxylic acid researchgate.net. This pathway demonstrates how the unique reactivity of the this compound ring, particularly its susceptibility to hydrolysis, can facilitate the oxidative scission of carbon-carbon bonds. Research has also explored the transition states involving this compound in C-C bond cleavage processes, further underscoring its potential mechanistic relevance in such reactions researchgate.net.
Electronic Structure and Advanced Theoretical Characterization of Oxazirene
Quantum Chemical Investigations and Computational Modeling
Computational chemistry, a multidisciplinary field integrating theoretical chemistry, mathematics, and computer science, employs various methods to understand and predict chemical phenomena openaccessjournals.com. For oxazirene, quantum chemical investigations have been indispensable in elucidating its properties and reactivity, providing insights that complement experimental observations, especially given its transient nature smolecule.compsu.eduopenaccessjournals.com.
Density Functional Theory (DFT) Studies of Energetics and Mechanisms
Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry, offering a balance of accuracy and computational efficiency for studying electronic structure and properties of molecules openaccessjournals.comriken.jpgithub.ioresearchgate.netnih.gov. DFT calculations have been extensively applied to investigate the energetics and mechanisms involving this compound.
Studies utilizing DFT, such as those employing the B3LYP functional with basis sets like 6-311+G(d,p) or 6-31G(d), have revealed critical aspects of this compound's formation and reactivity researchgate.netresearchgate.net114.55.40nih.govresearchgate.net. For instance, in the context of the Curtius rearrangement, computational studies indicate that this compound can form from the anti-isomer of formyl azide (B81097) via nitrogen elimination, though this pathway involves a higher energy transition state compared to the concerted mechanism researchgate.netresearchgate.net. Significantly, singlet formyl nitrene, an intermediate often considered in such rearrangements, does not exist as an independent moiety; instead, a strong nitrogen-oxygen interaction leads directly to the cyclic this compound isomer researchgate.netresearchgate.netnih.govrsc.org.
DFT calculations also suggest this compound's potential role as an intermediate in the ozonolysis of alkynes smolecule.com. The isomerization of this compound to isocyanic acid (HNCO) is predicted to proceed through a transition state that is even higher in energy than that for nitrogen elimination, supporting the prevalence of concerted mechanisms in certain reactions researchgate.neteasychem.org.
| Computational Method | Key Findings Related to this compound | Reference |
|---|---|---|
| B3LYP/6-311+G(d,p) | This compound formed from anti-isomer of formyl azide via higher energy transition state; strong N-O interaction yields this compound from singlet formyl nitrene. | researchgate.netresearchgate.net |
| DFT (General) | Proposed as an intermediate in ozonolysis of alkynes. | smolecule.com |
| B3LYP/6-31G(d) | Used to study nitrene reactions, including the formation and isomerization of this compound-like structures. | 114.55.40nih.govresearchgate.net |
Ab Initio and High-Level Molecular Orbital Calculations (e.g., CASSCF, CASPT2)
Beyond DFT, more computationally intensive ab initio methods, particularly multireference approaches like Complete Active Space Self-Consistent Field (CASSCF) and its perturbative variant, Complete Active Space Perturbation Theory of second order (CASPT2), have been employed to characterize this compound and related species nih.govresearchgate.nethhu.de. These methods are crucial for accurately describing systems with significant multiconfigurational character, such as excited states or species with diradicaloid nature nih.govresearchgate.net.
High-level molecular orbital calculations, including MS-CASPT2//CASSCF, have provided detailed structural information for species that exist as resonance hybrids between nitrenes and oxazirenes nih.govrsc.orgresearchgate.net. For instance, calculations on the lowest singlet states of benzoylnitrene and 2-naphthoylnitrene revealed structures intermediate between nitrenes and oxazirenes nih.govrsc.org. These intermediates exhibit notably long N-O bond distances, ranging from 1.73 to 1.82 Å, and a calculated NCO bond angle of approximately 90° nih.govrsc.org. Such findings highlight a special bonding interaction between nitrogen and oxygen atoms that stabilizes the singlet state, leading to the this compound-like character nih.govrsc.orgresearchgate.net.
| Computational Method | Key Structural/Energetic Parameters | Reference |
|---|---|---|
| MS-CASPT2//CASSCF | N-O bond distances: 1.73–1.82 Å (in carbonylnitrene/oxazirene hybrids). | nih.govrsc.org |
| MS-CASPT2//CASSCF | NCO bond angle: ~90° (in carbonylnitrene/oxazirene hybrids). | nih.govrsc.org |
| CASSCF/CASPT2 | Used for excited state calculations and to investigate singlet ground states of nitrenes with this compound character. | nih.govrsc.orgresearchgate.net |
Analysis of Antiaromaticity and Intrinsic Ring Strain
This compound is notable for its antiaromatic properties, a characteristic that significantly contributes to its high energy state and inherent instability smolecule.comwikipedia.org. Antiaromatic compounds are cyclic, conjugated systems with 4n π electrons (where n is a natural number), which makes them unusually unstable compared to their non-aromatic or aromatic counterparts masterorganicchemistry.com. This compound, with its three-membered ring and a 4π electron system, fits this criterion for antiaromaticity smolecule.comwikipedia.org.
The three-membered ring structure of this compound also imparts significant intrinsic ring strain smolecule.com. Ring strain arises from the distortion of bond angles from their ideal values, leading to elevated energy within the molecule wikipedia.org. In small rings like this compound, the internal bond angles are substantially smaller than the optimal tetrahedral (109.5°) or trigonal planar (120°) angles required by their sp³ and sp² hybridized atoms, respectively wikipedia.org. This angular distortion, combined with torsional strain, results in a high degree of instability wikipedia.org. The combination of antiaromaticity and severe ring strain makes this compound an extremely high-energy and reactive species, often existing only as a transient intermediate or under low-temperature conditions smolecule.comwikipedia.org.
Frontier Molecular Orbital (FMO) Theory Applications to this compound Reactivity
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, provides a powerful framework for understanding chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) of one reactant (electron donor) and the lowest unoccupied molecular orbital (LUMO) of another (electron acceptor) pitt.eduiqce.jplibretexts.orgmasterorganicchemistry.comyoutube.comaklectures.com.
HOMO-LUMO Interactions and Electron Transfer Pathways
In the context of this compound's reactivity, FMO theory helps rationalize its formation and subsequent transformations. The formation of this compound from species like acyl azides or nitrenes, as observed in computational studies, can be understood as a result of favorable HOMO-LUMO interactions researchgate.netresearchgate.netnih.govresearchgate.netmdpi.comrsc.org. For instance, the strong N-O interaction that leads to the cyclization of singlet nitrenes into this compound implies a significant orbital overlap and electron transfer pathway between the nitrene's frontier orbitals and an oxygen atom researchgate.netresearchgate.netnih.govrsc.org.
The principle states that electron donation occurs most easily from the HOMO, and electron reception occurs most easily into the LUMO iqce.jpyoutube.com. A smaller energy gap between the interacting HOMO and LUMO leads to a stronger interaction and a faster reaction rate pharmacy180.com. While specific HOMO and LUMO energy values for this compound in various reactions are not detailed in the provided snippets, the very existence of this compound as a transient intermediate in high-energy processes (like Curtius rearrangement or ozonolysis) suggests that its formation and subsequent reactions involve energetically accessible frontier orbital interactions smolecule.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com.
Orbital Symmetry and Pericyclic Reaction Considerations
Orbital symmetry, as codified by the Woodward-Hoffmann rules, is a fundamental concept in predicting the feasibility and stereochemistry of concerted reactions, including pericyclic reactions pitt.edulibretexts.orgmsu.edulibretexts.orgpaulbracher.com. These rules dictate that for a concerted reaction to be symmetry-allowed, the symmetry of the molecular orbitals of the reactants must correlate with the symmetry of the molecular orbitals of the products in the transition state iqce.jppharmacy180.comlibretexts.orgpaulbracher.com. This requires constructive overlap between the interacting orbital lobes pitt.edumasterorganicchemistry.compaulbracher.com.
Although this compound itself is often an intermediate rather than a direct reactant in a classical pericyclic reaction, its formation and rearrangement pathways can be analyzed through the lens of orbital symmetry. For example, the cyclization of a nitrene into an this compound involves the reorganization of electron density within a cyclic transition state researchgate.netresearchgate.netnih.govrsc.org. The "conservation of orbital symmetry" principle ensures that the reaction proceeds via pathways where bonding orbitals of reactants transform into bonding orbitals of products without prohibitive symmetry-imposed barriers libretexts.org. If the orbital overlap is destructive (i.e., of different phase), the reaction is considered "forbidden" under those specific conditions pitt.edu. The high-energy and strained nature of this compound means that its formation or rearrangement often involves overcoming significant activation barriers, which are nevertheless accessible through specific orbital symmetry-allowed pathways, particularly under photochemical conditions smolecule.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.commasterorganicchemistry.comlibretexts.org.
Theoretical Prediction of Electronic States and Spectroscopic Signatures
Theoretical studies have extensively employed various quantum chemical methods to investigate the electronic states and spectroscopic properties of small, highly reactive molecules like this compound and its related isomers. These calculations are vital for understanding their intrinsic characteristics and guiding experimental efforts.
Electronic States and Stability: Early theoretical investigations into CHNO isomers, including this compound, utilized methods such as Restricted Hartree-Fock (RHF) LCAO-MO-SCF calculations augmented by Configuration Interaction (CI) to explore their lower electronic states and interconversion pathways. Such studies provide a foundational understanding of the molecule's electronic landscape cdnsciencepub.com. The ground-state energy of the this compound molecule has been calculated using methods like the DZ-SCF level with partially optimized geometries uoa.gr.
A significant aspect of this compound's electronic structure, particularly in the context of reaction intermediates, involves the interplay between singlet and triplet states. For instance, computational studies, often employing Density Functional Theory (DFT) methods such as B3LYP/6-31G*, have explored the electronic states of species whose structures are considered "intermediate between that of a carbonylnitrene and an this compound" researchgate.netresearchgate.netresearchgate.net. These studies indicate that the singlet state of certain aroylnitrenes, which can adopt an this compound-like structure, is significantly stabilized due to a special N-O bonding interaction researchgate.net. This suggests that this compound itself, or structures resembling it, can exist in a singlet ground state researchgate.netrusschembull.ru114.55.40. The singlet-triplet energy splitting (ΔE_ST) is a critical parameter in determining the reactivity and stability of such species, with theoretical calculations providing estimates for these energy differences researchgate.netrusschembull.ru114.55.40.
Spectroscopic Signatures: The theoretical prediction of spectroscopic signatures, such as UV-Vis and Infrared (IR) spectra, is crucial for the identification and characterization of transient species like this compound.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting UV-Vis absorption and emission spectra. These calculations yield vertical excitation energies and oscillator strengths for various electronic transitions nih.govresearchgate.netnih.govgaussian.com. The agreement between calculated and experimental UV spectra for this compound-like intermediates observed in matrix isolation experiments (e.g., from benzoyl azide photolysis) validates the predictive power of these theoretical approaches for such ring systems researchgate.netresearchgate.netresearchgate.net.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities that constitute a molecule's IR spectrum. Quantum chemical methods like Hartree-Fock (HF) and DFT are commonly employed for this purpose schrodinger.comlibretexts.orgspectroscopyonline.comcheminfo.org. For instance, calculated IR spectra for the singlet species with a structure intermediate between a carbonylnitrene and an this compound have shown strong agreement with experimental IR data, indicating characteristic vibrational modes for the this compound moiety researchgate.netresearchgate.netresearchgate.net.
Detailed Research Findings and Data Tables (Illustrative): While specific numerical data tables for the isolated this compound molecule's electronic states and spectroscopic features were not directly retrieved in the search results, the cited literature confirms that such calculations are feasible and have been performed for related or intermediate structures. The following table illustrates the types of data that would typically be generated from advanced theoretical characterization of this compound's electronic states and spectroscopic signatures, based on the methodologies discussed:
| Property Type | Specific Property / Signature | Theoretical Method(s) Typically Used | Illustrative Data Format / Units |
| Electronic States | Ground State Energy | RHF-LCAO-MO-SCF, DFT, CCSD(T) | Energy (Hartree or eV) |
| Excited State Energies (Vertical) | TD-DFT, CI, CASSCF | Energy (eV), Wavelength (nm) | |
| Singlet-Triplet Energy Splitting (ΔE_ST) | DFT, CASSCF, high-level ab initio | Energy (kcal/mol or eV) | |
| Electronic Configuration | MO theory, CI | Orbital Occupancies, Dominant Configurations | |
| Spectroscopic Signatures | UV-Vis Absorption Maxima (λ_max) | TD-DFT | Wavelength (nm), Oscillator Strength (f) |
| UV-Vis Transition Dipole Moments | TD-DFT | Magnitude (Debye), Components (x, y, z) | |
| IR Vibrational Frequencies | DFT, HF | Wavenumber (cm⁻¹), Intensity (km/mol or relative) | |
| IR Band Assignments | Normal Mode Analysis | Description of Vibration (e.g., C-N stretch, ring deformation) |
Mechanistic Insights into Oxazirene Reactivity and Transformations
Rearrangement Reactions Involving Oxazirene
This compound plays a significant role as an intermediate or transition state in various rearrangement reactions, particularly those involving the migration of groups to an electron-deficient nitrogen or carbon center.
The Curtius rearrangement, a fundamental reaction for converting acyl azides to isocyanates with the loss of nitrogen gas, has been extensively studied to elucidate its precise mechanism. researchgate.netwikipedia.orgorganic-chemistry.orgillinoisstate.edu Two primary mechanisms have been proposed: a concerted pathway and a stepwise pathway involving a nitrene intermediate. researchgate.netnih.govresearchgate.netwikipedia.org
For thermal Curtius rearrangements, there is a general consensus that the reaction proceeds via a concerted mechanism. nih.govresearchgate.netacs.orgwikipedia.org In this single-step pathway, the migration of the R-group to the nitrogen atom occurs simultaneously with the expulsion of molecular nitrogen, directly forming the isocyanate. researchgate.netresearchgate.netwikipedia.org Evidence supporting the concerted nature of thermal reactions includes the absence of nitrene insertion or addition byproducts and thermodynamic calculations. wikipedia.org The migration of the R group typically occurs with complete retention of stereochemistry. nih.govwikipedia.org
However, under photochemical conditions, the Curtius rearrangement can proceed via either a concerted or a stepwise mechanism, the latter involving an acylnitrene intermediate. nih.govresearchgate.netacs.orgresearchgate.net In the stepwise mechanism, the acyl azide (B81097) first eliminates nitrogen to form a carbonylnitrene, which then undergoes an intramolecular rearrangement to yield the isocyanate. researchgate.netresearchgate.net For example, theoretical studies on the thermal Curtius reaction of formyl azide indicate that while the syn-isomer undergoes nitrogen elimination via a concerted mechanism, the anti-isomer may first eliminate nitrogen to yield this compound as an intermediate, which then isomerizes to isocyanic acid. researchgate.netresearchgate.net This suggests that this compound can be a transient intermediate in certain stepwise Curtius rearrangement pathways, particularly when the concerted pathway is energetically disfavored due to steric or conformational factors. researchgate.netconicet.gov.ar
This compound's structural isomer, oxirene (B85696) (a three-membered ring containing two carbon atoms and one oxygen atom), plays an analogous role as an intermediate in the Wolff rearrangement. wikipedia.orgrsc.orgwikipedia.org The Wolff rearrangement involves the conversion of α-diazocarbonyl compounds into ketenes with the extrusion of nitrogen. wikipedia.org
The mechanism of the Wolff rearrangement can be either concerted or stepwise, involving a carbene intermediate. researchgate.netwikipedia.org When performed photolytically, an oxirene intermediate is often involved. cdnsciencepub.comwikipedia.orgwikipedia.org This highly strained and antiaromatic 4π electron system is an extremely high-energy species. wikipedia.org Experimental indications, such as isotopic scrambling of the ketene (B1206846) product, suggest that substituted oxirenes can be involved as intermediates or transition states in carbonylcarbene rearrangements observed in the Wolff rearrangement. wikipedia.orgwikipedia.org The symmetric oxirene intermediate can open in two ways, leading to the observed scrambling of isotopic labels. wikipedia.org
Table 2: Comparison of this compound and Oxirene in Rearrangement Reactions
| Compound | Primary Rearrangement | Intermediate Role | Conditions for Intermediacy | Key Characteristics |
| This compound | Curtius Rearrangement | Intermediate/Resonance Hybrid | Photochemical, specific conformations (e.g., anti-isomer) researchgate.netnih.govresearchgate.net | Closed-shell singlet, N-O bonding interaction nih.govacs.orgresearchgate.net |
| Oxirene | Wolff Rearrangement | Intermediate/Transition State | Photolytic cdnsciencepub.comwikipedia.orgwikipedia.org | Antiaromatic, high energy, 4π electron system wikipedia.org |
Beyond their roles in the Curtius and Wolff rearrangements, oxazirenes and related strained ring systems can undergo various intramolecular ring opening and cyclization pathways. The isomerization of this compound to isocyanic acid is one such example, although this process typically involves a higher energy transition state than direct nitrogen elimination in some Curtius pathways. researchgate.net
Computational studies suggest that this compound can also play a role in the ozonolysis of alkynes, where it can be generated as an intermediate during the reaction process. smolecule.com Furthermore, interactions involving this compound can lead to the formation of aziridine (B145994) products through reactions with alkenes, highlighting its potential in synthetic organic chemistry. smolecule.com In the context of related three-membered rings, the rearrangement of alkynyloxiranes to α-enynes involves a stereospecific process where the oxirane ring undergoes transformation. beilstein-journals.org These examples underscore the dynamic nature of this compound and its analogs in facilitating complex intramolecular rearrangements.
Atom Transfer Reactions Mediated by this compound and its Derivatives
Oxazirenes serve as potent atom-transfer reagents, facilitating both nitrogen and oxygen atom transfers in various organic transformations. mdpi.com The specific reactivity, whether favoring nitrogen or oxygen transfer, can be influenced by the electronic nature and size of the substituent on the nitrogen atom. mdpi.com
Nitrogen Atom Transfer (NAT) Processes
Oxazirenes with small N-substituents, such as N-H, N-alkoxycarbonyl, and N-alkyl oxazirenes, are typically employed as electrophilic nitrogen transfer reagents. mdpi.com
Aziridines, which are three-membered heterocycles containing a nitrogen atom, are valuable intermediates in organic synthesis and are found in numerous biologically active compounds. chemistryviews.org The development of new methods for their synthesis, particularly through the [2+1] cycloaddition of reactive nitrene intermediates with alkenes, remains an active area of research. chemistryviews.orgnih.gov
Recent advancements in aziridination via nitrogen atom transfer to olefins have utilized readily accessible azoxy-triazenes as nitrogen atom sources under visible light excitation. nih.govorganic-chemistry.orgnih.gov This approach offers a metal-free and oxidant-free alternative to conventional methods, enabling the selective aziridination of both activated and unactivated multisubstituted alkenes. nih.govorganic-chemistry.org Mechanistic studies suggest that the photofragmentation of azoxy-triazenes generates a free singlet nitrene, which is crucial for the aziridination process. nih.govorganic-chemistry.org The methodology is operationally simple, scalable, and adaptable to photoflow conditions, tolerating a wide range of functional groups. nih.govorganic-chemistry.org
Electrophilic amination involves the formation of a carbon-nitrogen bond through the reaction of a nucleophilic carbanion with an electrophilic source of nitrogen. wikipedia.org Oxazirenes are recognized as effective electrophilic aminating agents. mdpi.comwikipedia.orgwiley-vch.deunc.edu In these reactions, nucleophilic attack typically occurs at the nitrogen atom of the this compound's three-membered ring. wikipedia.org The N-substituent on the nitrogen atom plays a significant role in the this compound's reactivity, with N-H, N-alkoxycarbonyl, and N-alkyl oxazirenes commonly utilized for amination. mdpi.com
For instance, aldehyde-derived N-Boc-oxazirenes have been shown to promote the electrophilic amination of various nucleophiles. mdpi.com While amination processes can sometimes be hindered by competitive oxidation and aldol (B89426) reactions, the larger size of the this compound N-substituent generally favors oxidation over amination. mdpi.com Asymmetric versions of electrophilic amination using oxazirenes often require stoichiometric amounts of chiral reagents or rely on enantiomeric induction from the substrates. mdpi.com
Oxygen Atom Transfer (OAT) Processes
Oxazirenes, particularly those with electron-withdrawing groups on the 2-nitrogen atom (e.g., N-phosphinoyl and N-sulfonyl oxazirenes, known as Davis reagents), enhance the leaving ability of the nitrogen atom, thereby facilitating oxygen atom transfer. mdpi.com
Oxaziridinium salts, first reported in 1976, are powerful oxygen atom-transfer reagents. mdpi.com Their exceptional oxidizing power stems from a strongly electrophilic oxygen atom, further enhanced by the positive charge on the nitrogen atom. mdpi.com These salts are generated by the oxidation of corresponding iminium salts, typically with peracid or monoperoxysulfate. mdpi.com
Oxaziridinium salts are effective oxidants for a diverse array of nucleophiles, including sulfides, alkenes, enolates, silyl (B83357) enol ethers, and C-H bonds. mdpi.comacs.orgresearchgate.net Key applications include:
Olefin Epoxidation: Consistent with their electron-deficient nature, positively charged oxaziridinium salts act as potent oxygen atom-transfer reagents for olefin epoxidation. mdpi.comresearchgate.net Chiral oxaziridinium salts have been developed for asymmetric epoxidation reactions, achieving moderate to excellent enantioselectivities. researchgate.netrsc.orgacs.org
Sulfoxidation: Enantiopure sulfoxides are important chiral synthons in asymmetric synthesis. mdpi.com Chiral oxaziridinium salts have been successfully employed for highly enantioselective sulfoxidation reactions, yielding products with high enantiomeric excess (e.g., >99% ee). mdpi.com The addition of exogenous acid additives can promote sulfide (B99878) oxidation by oxazirenes, with the rate acceleration attributed to the in situ protonation of the basic nitrogen, forming an active oxaziridinium-like intermediate. mdpi.comacs.org
Enolate Oxidation: The hydroxylation of enolates to α-hydroxycarbonyl compounds is a widely utilized reaction of oxazirenes, providing valuable intermediates for organic synthesis and key structural motifs in natural products. mdpi.comacs.org
This compound as an Electrophilic Intermediate in Organic Transformations
Oxazirenes are electrophilic three-membered heterocycles. mdpi.com Their inherent ring strain and the presence of a relatively weak N-O bond contribute to their unusually high and tunable reactivities, making them versatile electrophilic intermediates in various organic transformations. mdpi.com
Beyond their roles in atom transfer reactions, oxazirenes can undergo a range of other intriguing transformations, including:
Sigmatropic Rearrangements: They are known to participate in attractive nih.govwikipedia.org-sigmatropic rearrangements. mdpi.com
Ring Expansion and Ring-Opening Processes: The strained three-membered ring of oxazirenes makes them susceptible to ring expansion and ring-opening reactions. mdpi.com
Desulfurization: Oxazirenes have been reported to facilitate desulfurization reactions. mdpi.com
C-H Ethoxycarbonylation: They can also be involved in C-H ethoxycarbonylation reactions. mdpi.com
Cycloaddition Reactions: Oxazirenes can participate in cycloaddition reactions, which often involve the cleavage of N-O, C-C, or C-O bonds. mdpi.com
These diverse reactivities underscore the significance of oxazirenes as highly versatile and valuable electrophilic intermediates in modern organic synthesis.
Nucleophilic Attack and Subsequent Rearrangements
The high energy state and inherent strain of the this compound ring system contribute to its reactivity, particularly in rearrangement processes smolecule.com. While direct experimental evidence for nucleophilic attack on this compound itself is less commonly reported in the provided literature, its role as an intermediate that undergoes subsequent rearrangements is well-documented, notably in the context of the Curtius rearrangement.
In the Curtius rearrangement , a reaction that transforms acyl azides into isocyanates, this compound has been computationally suggested as an intermediate, particularly when starting from anti-acyl azides smolecule.comresearchgate.net. The mechanism involves the elimination of nitrogen (N₂) from the acyl azide, which can lead to the formation of an this compound intermediate researchgate.net. This this compound then undergoes isomerization to yield the corresponding isocyanic acid researchgate.net. Theoretical studies indicate that the singlet carbonylnitrene, another proposed intermediate in the Curtius rearrangement, can be represented as a resonance hybrid that includes the this compound structure, suggesting a close mechanistic relationship between these species nih.gov.
| Compound Class | Role in Curtius Rearrangement | Key Transformation | Reference |
| Acyl Azide | Precursor | Nitrogen elimination | smolecule.comresearchgate.netnih.gov |
| This compound | Intermediate | Isomerization | smolecule.comresearchgate.netnih.gov |
| Isocyanate | Product | smolecule.comresearchgate.netnih.gov |
Electrophilic Cyclization Reactions
Electrophilic cyclization reactions generally involve the attack of an electrophile on an unsaturated bond (such as a double or triple bond) to generate a cationic intermediate, which subsequently undergoes intramolecular cyclization to form a cyclic structure epdf.pubmasterorganicchemistry.com. While electrophilic cyclization is a broad and important class of reactions in organic synthesis, including the formation of various heterocycles libretexts.orgwikipedia.org, direct examples of this compound participating as a substrate in electrophilic cyclization reactions are not explicitly detailed in the provided search results. However, computational analyses suggest that this compound can interact with alkenes, leading to the formation of aziridine products smolecule.com. This interaction implies a potential, albeit computationally explored, pathway where this compound's strained ring could be involved in ring-forming processes, possibly initiated by electrophilic activation.
Participation in Complex Reaction Cascades
This compound's transient nature and high reactivity make it a plausible, albeit often elusive, intermediate in more intricate multi-step reaction sequences.
Proposed Role in Alkyne Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of unsaturated bonds in organic molecules, including alkynes libretexts.orgbyjus.com. The general mechanism for alkyne ozonolysis involves the initial electrophilic addition of ozone (O₃) to the alkyne, forming an unstable primary ozonide, often referred to as a molozonide libretexts.orgmsu.edu. This molozonide then rapidly fragments into a carbonyl compound and a carbonyl oxide (Criegee intermediate) libretexts.orgmsu.edu. These fragments can then recombine to form a more stable ozonide, which is subsequently reduced or oxidized to yield the final carbonyl products, such as diketones or carboxylic acids byjus.comyoutube.comaakash.ac.in.
Intermediacy in Sulfur Ylide Chemistry and Hofmann Rearrangements
This compound has been identified as an intermediate in complex reaction cascades involving sulfur ylide chemistry and subsequent Hofmann-type rearrangements mdpi.com. In a proposed mechanism for a (4+1) cyclization/rearrangement cascade reaction involving sulfonium (B1226848) ylides and nitroolefins, this compound plays a crucial role mdpi.com.
The reaction sequence involves the deprotonation of an initial intermediate by a base, followed by a ring-opening step that furnishes another intermediate and, critically, this compound mdpi.com. This generated this compound then undergoes a subsequent ring opening, leading to the formation of a nitrene intermediate mdpi.com. The nitrene, a highly reactive species, then participates in a Hofmann rearrangement, ultimately yielding an isocyanate mdpi.com. This mechanistic proposal highlights this compound's capacity to facilitate the conversion of sulfur ylide-derived intermediates into products typically associated with Hofmann rearrangements, underscoring its transient but pivotal role in these complex transformations mdpi.com.
Spectroscopic Characterization of Fleeting Oxazirene Species
Matrix Isolation Infrared (IR) Spectroscopy for Transient Detection
Matrix isolation infrared (IR) spectroscopy is a powerful technique employed for the study of highly reactive and unstable molecules, such as oxazirenes. fishersci.cafishersci.ca This method involves trapping transient chemical species in a rigid, inert matrix, typically composed of solidified rare gases like argon or nitrogen, at cryogenic temperatures ranging from 10 to 40 K. fishersci.caontosight.ai This low-temperature environment effectively quenches molecular rotation and diffusion, thereby stabilizing the reactive species and allowing for their spectroscopic observation. fishersci.caontosight.ai
A significant advantage of matrix isolation IR spectroscopy is its ability to yield sharp infrared absorptions, often with half-band widths between 0.1 cm⁻¹ and 1 cm⁻¹. fishersci.ca This sharpness facilitates the precise identification of vibrational modes, providing a unique "fingerprint" for the trapped molecules. Matrix shifts, which are changes in vibrational frequencies due to interactions with the matrix environment, are typically minimal, especially when neon is used as the matrix gas, further enhancing the accuracy of spectral assignments. fishersci.ca
This technique has been instrumental in characterizing intermediates with structures akin to oxazirene. For instance, studies involving the photolysis of precursors like benzoyl azide (B81097) or salicylhydroxamic acid in low-temperature matrices have led to the spectroscopic observation of intermediate compounds. easychem.orgmetabolomicsworkbench.org These intermediates exhibit IR bands that are consistent with a structure intermediate between a carbonylnitrene and an this compound. Specifically, weak but characteristic IR bands have been reported around 1790 cm⁻¹, appearing at 1793.0 and 1789.0 cm⁻¹ in an argon matrix and 1790.0 cm⁻¹ in a nitrogen matrix. easychem.org These findings underscore the utility of matrix isolation IR spectroscopy in providing crucial structural insights into these elusive species.
Table 1: Characteristic IR Bands of an this compound-like Intermediate in Matrix Isolation
| Matrix Gas | IR Band (cm⁻¹) | Assignment/Observation | Reference |
| Argon | 1793.0, 1789.0 | Intermediate between carbonylnitrene and this compound structure | easychem.org |
| Nitrogen | 1790.0 | Intermediate between carbonylnitrene and this compound structure | easychem.org |
Photoionization Mass Spectrometry for Molecular Identification
Photoionization mass spectrometry (PIMS) is a highly effective analytical technique for the molecular identification of unstable and high-energy compounds, including this compound. wikipedia.orgnih.gov Unlike traditional electron ionization (EI) mass spectrometry, which often causes extensive fragmentation of fragile molecules, PIMS utilizes photons (light) as the ionization source. nih.govchembase.cnuni.lu This "soft ionization" approach imparts minimal excess internal energy to the analyte molecules, resulting in predominantly molecular ions with significantly reduced fragmentation. nih.govchembase.cn
The ability of PIMS to generate simple molecular ion spectra is crucial for the unambiguous determination of molecular weight, which is often challenging for transient species that readily dissociate. nih.govuni.lu This characteristic makes PIMS particularly well-suited for the detection and identification of fleeting compounds like this compound, which has been successfully detected using this advanced technique. wikipedia.org The minimal fragmentation provided by photoionization enhances the sensitivity and selectivity of the analysis, allowing for the rapid characterization of components within complex mixtures. nih.govchembase.cn
Advanced Spectroscopic Techniques for In Situ Observation of Intermediates
Beyond matrix isolation IR spectroscopy and photoionization mass spectrometry, various advanced spectroscopic techniques offer powerful capabilities for the in situ observation of reactive intermediates, including those related to this compound chemistry. In situ spectroscopic methods are indispensable as they enable the study of chemical systems under real reaction conditions, providing dynamic information about reaction intermediates, reaction pathways, and even changes in catalyst structure and active sites. nih.govsigmaaldrich.com
Techniques such as Raman spectroscopy, X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and UV-Visible (UV-Vis) spectroscopy are widely employed for in situ studies of transient species and reaction mechanisms. nih.govsigmaaldrich.com These methods can provide complementary information: Raman spectroscopy offers insights into molecular vibrations, XAS probes local geometric and electronic structures, XPS provides surface elemental and chemical state information, and UV-Vis spectroscopy can monitor electronic transitions and the formation/consumption of colored intermediates. nih.govsigmaaldrich.com
While these advanced techniques are broadly applied for the in situ observation of intermediates in various chemical processes, specific detailed findings focusing solely on this compound intermediates using these methods (beyond the scope of matrix isolation IR and photoionization mass spectrometry) are less commonly reported in the immediate context of the provided information. However, the inherent fleeting and reactive nature of this compound underscores the importance and potential of such in situ techniques to capture and characterize its transient existence and reactivity within complex reaction environments.
Advanced Applications in Organic Synthesis and Methodology Development
Oxazirene as a Precursor and Synthon for Complex Organic Molecules
This compound primarily functions as a transient precursor or synthon, generated in situ to facilitate specific transformations. A notable example of its role as a precursor is in the Curtius rearrangement. In this reaction, acyl azides undergo rearrangement, often via an this compound intermediate, to yield isocyanates. mdpi.comthieme-connect.comacs.orgmpg.decdnsciencepub.comthieme-connect.com This transformation is crucial for the synthesis of various nitrogen-containing compounds, including carbamates, ureas, and amides, which are fundamental building blocks in the construction of diverse complex organic molecules. While this compound itself is not typically isolated, its mechanistic involvement in such rearrangements highlights its utility in generating key reactive intermediates for downstream synthetic applications. The unique reactivity and structural characteristics of this compound suggest potential applications in drug design, particularly in the creation of novel scaffolds that might be challenging to access through conventional routes. mdpi.com
Strategic Utility in Total Synthesis of Natural Products and Derivatives
Due to its extreme instability, this compound is not widely reported as a stable, isolable reagent directly employed in the total synthesis of natural products. Its strategic utility in this domain is more accurately described by its role as a transient intermediate in reactions that form crucial fragments or introduce specific functionalities found within natural product structures. For instance, the formation of isocyanates via the this compound pathway in the Curtius rearrangement can be leveraged to synthesize segments of natural products containing carbamate (B1207046) or urea (B33335) functionalities. mdpi.comthieme-connect.commpg.de
Direct applications of this compound for late-stage functionalization (LSF) of complex molecules or natural products are not extensively documented in the literature, primarily owing to its fleeting nature. Late-stage functionalization is a powerful strategy for diversifying complex molecular scaffolds without requiring lengthy de novo syntheses. mpg.descispace.combeilstein-journals.orgmpg.deanu.edu.au While this compound itself is not a common LSF reagent, the principles derived from its reactivity, particularly its potential for oxygen and nitrogen transfer, could inspire future methodologies. For example, the ability of related oxaziridines (a saturated analog) to act as powerful oxygen-transfer agents for C-H bond oxidation suggests that if this compound's reactivity could be precisely controlled and generated in situ under mild conditions, it could theoretically offer novel pathways for selective C-H oxidation or amination in complex systems. mdpi.com
Development of Novel Carbon-Nitrogen and Carbon-Oxygen Bond-Forming Reactions
This compound chemistry contributes to the development of novel carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions through its unique rearrangement and cycloaddition pathways.
Carbon-Nitrogen Bond Formation: Computational studies indicate that this compound can interact with alkenes, leading to the formation of aziridine (B145994) products. mdpi.com Aziridines are three-membered rings containing nitrogen, and their formation represents a direct C-N bond-forming event. This suggests a potential for this compound-mediated aziridination reactions, which are valuable in organic synthesis for introducing nitrogen functionalities and building strained ring systems. mdpi.com
Carbon-Oxygen Bond Formation: this compound is also implicated as an intermediate in the ozonolysis of alkynes, a reaction that results in the formation of C-O bonds. mdpi.comacs.org The rearrangement of acyl azides to isocyanates, proceeding through an this compound intermediate, also involves the formation of a C-O double bond (in the isocyanate functional group) and a C-N bond. mdpi.comthieme-connect.commpg.decdnsciencepub.comthieme-connect.com These mechanistic insights into this compound's role provide a basis for understanding and potentially designing new synthetic methodologies involving these crucial bond formations.
Exploration of New Chemical Space and Reaction Profiles via this compound Chemistry
The study of this compound, despite its instability, is crucial for exploring new chemical space and understanding novel reaction profiles. Its highly strained, antiaromatic nature makes it an intriguing subject for theoretical and computational chemistry, providing insights into high-energy intermediates and unusual reaction pathways that are not accessible through more stable compounds. mdpi.comgithub.io
The exploration of this compound's reactivity helps to:
Access Strained Ring Systems: Its inherent ring strain and tendency to undergo ring-opening or rearrangement reactions can lead to the formation of other strained or unusual heterocyclic systems, expanding the chemical space of accessible molecular architectures.
Understand Reactive Intermediates: Investigating the formation and subsequent reactions of this compound provides a deeper understanding of transient species in organic reactions, which can inform the design of catalysts or reaction conditions to harness such reactivity.
Develop New Methodologies: The unique electronic and structural properties of this compound can inspire the development of entirely new synthetic strategies, particularly for selective oxidation, amination, or rearrangement reactions that are difficult to achieve through conventional means. mdpi.com Even if this compound itself remains elusive, the knowledge gained from studying its chemistry contributes to the broader field of organic synthesis by revealing new possibilities for bond formation and molecular transformation.
Future Perspectives and Emerging Challenges in Oxazirene Chemistry
Strategies for Enhanced Stability and Isolation of Oxazirenes
The primary challenge in oxazirene chemistry is the profound instability of the ring system. The high ring strain and the presence of a weak N-O bond contribute to its fleeting existence, making isolation under normal conditions currently unfeasible. The most definitive evidence for the existence of this compound-type structures comes from studies where they are generated and trapped at cryogenic temperatures.
Matrix Isolation: The principal technique for the experimental observation of highly reactive intermediates is matrix isolation. nih.govnih.gov This method involves trapping the species of interest within a rigid, inert host material, typically a noble gas like argon or solid nitrogen, at temperatures near absolute zero. nih.govacs.org Under these conditions, bimolecular reactions are prevented, allowing for the characterization of the isolated molecule through various spectroscopic methods, most notably infrared (IR) spectroscopy. nih.govacs.org For oxazirenes, this involves the in situ generation from a precursor, such as an aroyl azide (B81097), via photolysis. The resulting intermediate, which is believed to be in equilibrium with a singlet nitrene, can be stabilized and studied. nih.gov For instance, the photochemistry of benzoyl azide in an argon matrix at 12 K led to the formation of an intermediate whose IR and UV spectra were in very good agreement with calculated spectra for a species with a structure intermediate between a carbonylnitrene and an this compound. nih.gov
Future strategies for enhancing stability beyond cryogenic trapping are largely theoretical and draw upon fundamental principles of physical organic chemistry. These approaches aim to reduce the kinetic and thermodynamic driving forces for decomposition.
Steric Hindrance: One potential strategy is the introduction of bulky or sterically demanding substituents around the this compound ring. Large groups could physically shield the strained ring, creating a kinetic barrier against intermolecular reactions or decomposition pathways. This "corseting" effect has been successfully used to stabilize other reactive species in chemistry. figshare.com The ideal substituents would be large enough to provide protection but not so large as to introduce other forms of strain that would destabilize the ring.
Electronic Effects: The electronic nature of substituents could also play a crucial role in modulating the stability of the this compound ring. Theoretical studies suggest that the stability of heterocyclic rings can be significantly influenced by the electronic properties of their substituents. mdpi.com Electron-withdrawing groups might stabilize the system by altering the electron density within the ring, potentially strengthening the fragile N-O bond. Conversely, strategically placed electron-donating groups could also confer stability. The precise effects are complex and would require extensive computational modeling to predict optimal substitution patterns.
The table below summarizes these proposed stabilization strategies.
| Strategy | Principle | Implementation Example (Theoretical) | Key Challenge |
| Matrix Isolation | Physical entrapment in an inert, cryogenic solid to prevent bimolecular reactions. | Co-deposition of an azide precursor with excess argon on a window at <20 K, followed by UV photolysis. | Species is only "stable" under highly specialized, cryogenic conditions. |
| Steric Hindrance | Kinetically protecting the reactive ring with bulky substituents. | Attaching groups like tert-butyl or adamantyl adjacent to the ring carbons. | Synthesis of appropriately substituted precursors; bulky groups may introduce other strains. |
| Electronic Stabilization | Modulating the electron density of the ring with substituents to enhance thermodynamic stability. | Incorporating strong electron-withdrawing groups (e.g., -CF₃, -NO₂) or donating groups on the ring. | Predicting the precise electronic influence; avoiding the introduction of new decomposition pathways. |
Development of Catalytic and Enantioselective this compound-Mediated Reactions
The development of catalytic reactions that proceed via an this compound intermediate is a formidable challenge and a long-term goal. Currently, this area is entirely speculative, as the transient nature of oxazirenes prevents their use as practical reagents. However, the potential for novel reactivity drives theoretical interest. If an this compound could be generated in situ in a controlled manner, it could theoretically participate in atom-transfer reactions or cycloadditions.
The more stable isomers, oxaziridines, have a well-developed chemistry involving catalytic and enantioselective transformations, such as hydroxylations and aminations. nih.govmdpi.com These reactions provide a conceptual blueprint for what might be possible with oxazirenes. A key challenge would be to design a catalytic system that can control the formation and subsequent reaction of the this compound intermediate before it decomposes.
An even greater challenge lies in achieving enantioselectivity. This would require a chiral catalyst that can differentiate between enantiotopic faces of a prochiral precursor during the formation of the this compound or control the subsequent reaction of a transient, chiral this compound. Given that oxazirenes themselves are chiral, a catalytic asymmetric synthesis could, in principle, provide access to enantioenriched products through novel reaction pathways. This remains a distant but highly ambitious objective for the field.
Innovative Approaches for In Situ Generation and Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product containing structural elements of all the starting materials. nih.govnih.gov The application of highly reactive intermediates in MCRs is a modern strategy for rapidly building molecular complexity. mdpi.com
Integrating this compound chemistry into MCR design is an innovative but unexplored concept. The central idea would be to generate the this compound in situ under conditions where it is immediately trapped by the other components of the reaction. This would require a delicate balance of reaction kinetics: the rate of this compound formation would need to be matched by its rate of consumption in the desired MCR pathway, avoiding decomposition or undesired side reactions.
Potential approaches could involve:
Photochemical MCRs: A precursor (e.g., a vinyl or acyl azide) could be photolyzed in the presence of multiple trapping agents, with the hope that the transiently formed this compound/nitrene is intercepted in a cascade process.
Flow Chemistry Systems: Continuous flow reactors offer precise control over temperature, pressure, and reaction time. A precursor could be rapidly heated or irradiated to generate the this compound in one zone of the reactor and then immediately mixed with other reactants in a subsequent zone, minimizing the lifetime of the free intermediate.
The success of such approaches hinges on identifying reaction partners that can react with the this compound faster than it rearranges. This remains a significant challenge for future research.
Uncovering Novel Reactivity Patterns and Synthetic Transformations
The known reactivity of oxazirenes is largely limited to their isomerization to more stable compounds, such as nitrones or amides, which are often the observed products in reactions where oxazirenes are postulated as intermediates. A major future challenge is to uncover and harness other, potentially unique, reactivity patterns.
Computational chemistry is a vital tool in this endeavor, allowing for the theoretical exploration of reaction pathways that may be difficult to access experimentally. researchgate.netnih.gov Theoretical studies could map the potential energy surface for the reactions of this compound with various substrates, identifying potential cycloaddition partners, electrophiles, or nucleophiles. For example, could an this compound act as an oxygen or nitrogen atom donor to a suitable substrate, analogous to its more stable oxaziridine (B8769555) isomer? Could it undergo novel ring-opening or rearrangement cascades when triggered by a specific reagent?
Exploring these questions will require a synergistic approach, combining computational predictions with carefully designed experiments aimed at trapping the products of these hypothetical reactions. The discovery of a truly novel transformation mediated by a transient this compound would be a significant breakthrough, opening new avenues for synthetic chemistry.
Application of Advanced Spectroscopic and Computational Probes for Transient Intermediates
Given the ephemeral nature of this compound, progress is critically dependent on advanced characterization techniques capable of probing species with lifetimes on the picosecond or even femtosecond scale.
Advanced Spectroscopy:
Time-Resolved Infrared (TRIR) Spectroscopy: While matrix isolation provides a static picture, TRIR spectroscopy can monitor the formation and decay of transient species in solution in real-time. figshare.com This technique could potentially observe the vibrational signatures of an this compound as it is formed and reacts, providing invaluable kinetic and structural information.
Femtosecond Transient Absorption Spectroscopy: This ultrafast technique is used to study the very first events following photoexcitation. nih.govnih.govacs.org In the context of this compound chemistry, it has been used to study the photochemistry of aryl azides, observing the decay of the excited states of the azide and the formation of the singlet nitrene on a timescale of hundreds of femtoseconds to picoseconds. nih.govacs.org These studies provide critical insights into the precursor to the this compound.
Advanced Computational Probes: Modern computational chemistry offers powerful tools for studying transient intermediates that are difficult or impossible to characterize experimentally. chemrxiv.orgsciencedaily.com
High-Level Quantum Chemical Calculations: Methods like Coupled Cluster (CC) theory and multireference methods, in addition to Density Functional Theory (DFT), are used to accurately predict the structures, energies, and spectroscopic properties of transient species. nih.gov For example, calculations at the CBS-QB3 level have been used to investigate the decomposition of azides and the stability of the resulting nitrenes, which are in equilibrium with oxazirenes. nih.gov
Transition State Finding Algorithms: Sophisticated algorithms are essential for mapping the reaction pathways available to this compound, including its formation, isomerization, and reactions with other molecules. ims.ac.jpnih.gov By calculating the energy barriers for different pathways, chemists can predict the most likely outcomes of a reaction and design experiments to test these predictions.
The table below highlights some of these advanced techniques and their applications in studying this compound and related intermediates.
| Technique | Timescale | Information Provided | Application Example |
| Femtosecond UV/Vis Spectroscopy | Femtoseconds (10⁻¹⁵ s) | Observation of initial excited states and primary photoproducts. | Studying the decay of excited aryl azides and the formation of singlet nitrenes. acs.orgsemanticscholar.org |
| Time-Resolved IR (TRIR) Spectroscopy | Picoseconds to microseconds | Real-time vibrational spectra of transient species in solution. | Observing the kinetics of nitrene reactions in various solvents. figshare.com |
| Matrix Isolation IR Spectroscopy | (Stable for hours) | High-resolution vibrational spectra of trapped, static intermediates. | Characterization of nicotinoyl nitrene after photolysis of its azide precursor in a solid N₂ matrix. nih.gov |
| Advanced Computational Chemistry | N/A | Geometries, energies, transition states, and predicted spectra of transient species. | Calculating the IR spectra of aroyl nitrene/oxazirene intermediates to aid in their experimental identification. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
